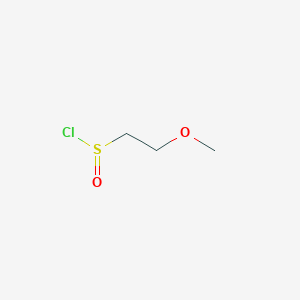

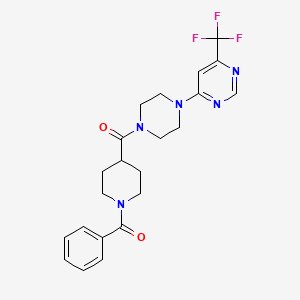

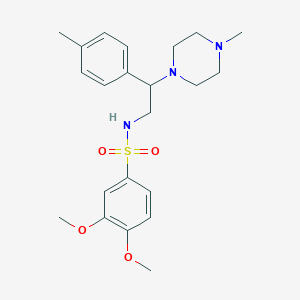

![molecular formula C20H16N4OS B2504384 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-14-5](/img/structure/B2504384.png)

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine

The compound this compound is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential as therapeutic agents. Pyrazolo[1,5-a]pyrimidines have been identified as privileged structures for library synthesis due to key characteristics of the core molecule, which include the ability to generate a wide variety of substituents that can interact with biological targets .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves palladium-catalyzed C-C coupling reactions, as seen in the preparation of analogues of the antitumor agent LY231514 . Additionally, the synthesis of pyrrolo[1,2-c]pyrimidine derivatives, which are structurally related to the compound of interest, can be achieved through 1,3-dipolar cycloaddition reactions of pyrimidinium ylides with acetylenes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic core, which can exhibit conformational stability or lability depending on the configuration of substituents at positions five and seven . The presence of a furyl or thienyl group, as in the compound of interest, can influence the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including dearomatization through reduction with complex hydrides . The presence of substituents such as dimethyl groups can complicate the reaction products but also provide opportunities for generating stereoisomers with potential medicinal chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a furyl or thienyl group can affect the compound's electronic properties, as well as its ability to bind to biological targets such as the translocator protein 18 kDa (TSPO) . The synthesis of novel pyrazolo[1,5-a]pyrimidines with fluoroalkyl- and fluoroalkynyl- analogues has shown subnanomolar affinity for TSPO, indicating the importance of substituents in determining binding affinity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Pyrazolo[1,5-a]pyrimidines, like the compound , have been synthesized using various methods and exhibit a range of biological activities. These compounds are known for their antimicrobial properties, showing inhibitory effects against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

- Additionally, pyrazolo[1,5-a]pyrimidines have been synthesized as part of studies exploring new heterocycles incorporating different moieties, further highlighting their versatility in chemical synthesis (Bondock, Rabie, Etman, & Fadda, 2008).

Molecular Structure Analysis

- The molecular structure of pyrazolo[1,5-a]pyrimidines has been a subject of study, with investigations into their crystal packing and intramolecular interactions. This includes exploring interactions such as N⋯Cl and π–π interactions, which are essential for understanding their chemical behavior and potential applications (Frizzo, Scapin, Campos, Moreira, & Martins, 2009).

Anticancer Activities

- Pyrazolo[1,5-a]pyrimidines have also been studied for their potential anticancer activities. Compounds in this category have been tested against human cancer cell lines, with some showing promising results in inhibiting cell growth (Hassan, Moustafa, & Awad, 2017).

Applications in Dye Synthesis

- Some pyrazolo[1,5-a]pyrimidine derivatives have been utilized in the synthesis of disperse dyes, applied to polyester fibers. This illustrates their utility in industrial applications beyond their biological activities (Ho, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c1-13-5-6-14(2)23(13)17-8-11-26-20(17)15-12-19-21-9-7-16(24(19)22-15)18-4-3-10-25-18/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTDBJOCVVDKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=CO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

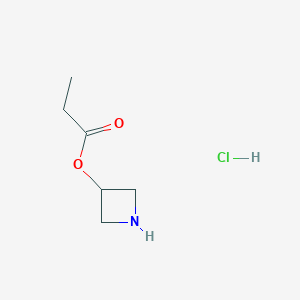

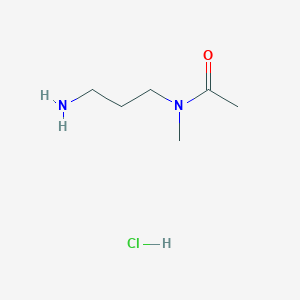

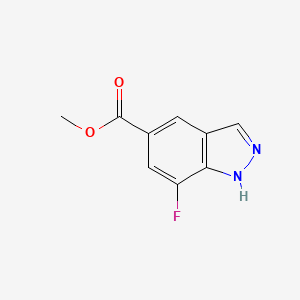

![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)

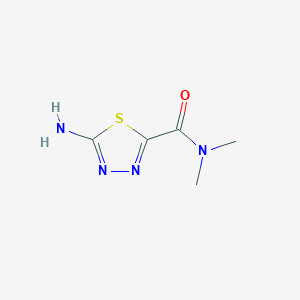

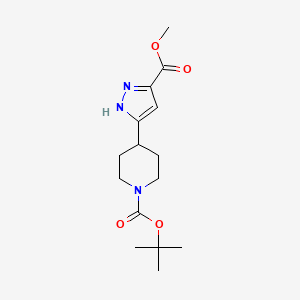

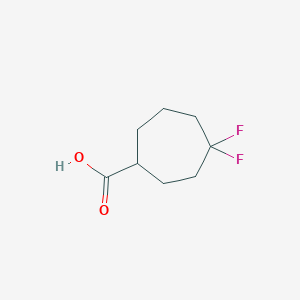

![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)

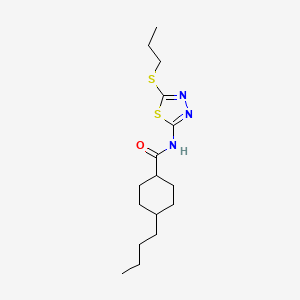

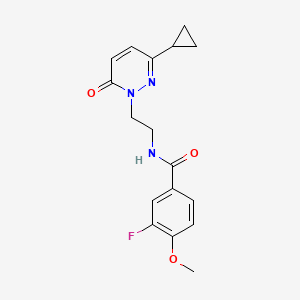

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)